molecular formula C27H20N2O2 B14391609 3-[4-(4-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one CAS No. 88538-78-7

3-[4-(4-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one

Cat. No.: B14391609
CAS No.: 88538-78-7
M. Wt: 404.5 g/mol
InChI Key: KHUQZVXVSUJKOL-UHFFFAOYSA-N
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Description

2-Phenyl-3-(4-(p-tolyloxy)phenyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3-(4-(p-tolyloxy)phenyl)quinazolin-4(3H)-one typically involves the condensation of an appropriate anthranilic acid derivative with a substituted benzaldehyde, followed by cyclization. Common reagents used in the synthesis include:

  • Anthranilic acid derivatives
  • Substituted benzaldehydes
  • Acid catalysts (e.g., hydrochloric acid)
  • Solvents (e.g., ethanol, methanol)

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3-(4-(p-tolyloxy)phenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazolinone derivatives with different oxidation states.

    Reduction: Reduction of the quinazolinone ring to form dihydroquinazolinones.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols), and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction may produce dihydroquinazolinones.

Scientific Research Applications

Based on the search results, information about the applications of "3-[4-(4-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one" is limited. However, the related compound "3-[4-(2-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one" has garnered interest in medicinal chemistry due to its unique structural features and possible therapeutic applications.

Here's what is known about the applications and related research:

3-[4-(2-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one

  • Potential Biological Activity: This compound is noted for its potential biological activity, sparking interest in medicinal chemistry because of its unique structural features and possible therapeutic uses.
  • Interaction Studies: Research suggests it may interact with specific enzymes or receptors involved in cancer progression or microbial resistance. These studies are important for understanding its biological effects and potential side effects or interactions with other drugs.

Structural Analogs and Their Activities
Several compounds share structural similarities with 3-[4-(2-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one:

Compound NameStructure CharacteristicsNotable Activities
6-Bromo-3-[4-(2-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-oneBromine substitution at position 6Enhanced antimicrobial activity
2-Methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-oneDifferent methyl substitution patternPotentially improved anti-cancer properties
5-Chloro-2-[3-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)propyl]-4(3H)-quinazolinoneChlorine substitution with pyridine moietyNotable neuroprotective effects

These comparisons highlight the unique characteristics of 3-[4-(2-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one and how its specific substituents and potential activities distinguish it from similar compounds.

Quinazolinone Derivatives

  • Quinazolin-4(3H)-one derivatives are used in medicinal chemistry because of their wide spectrum of chemical and biological activities .
  • Some novel 1-(4-substituted phenyl)-3-(4-oxo-2-propyl-4H-quinazolin-3-yl)-urea compounds exhibit anticonvulsant activity and sedative-hypnotic properties .

Anti-inflammatory Agents

  • Pyrazole derivatives have anti-inflammatory, anticancer, and antifungal properties .
  • Many pyrazole derivatives show COX-II selectivity and anti-inflammatory abilities .

Mechanism of Action

The mechanism of action of 2-Phenyl-3-(4-(p-tolyloxy)phenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylquinazolin-4(3H)-one
  • 3-(4-Methoxyphenyl)-2-phenylquinazolin-4(3H)-one
  • 2-Phenyl-3-(4-hydroxyphenyl)quinazolin-4(3H)-one

Uniqueness

2-Phenyl-3-(4-(p-tolyloxy)phenyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.

Biological Activity

The compound 3-[4-(4-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one belongs to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are recognized as privileged structures in medicinal chemistry due to their ability to interact with various biological targets, including enzymes and receptors. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of quinazolinones typically involves multiple synthetic routes, often requiring specific reagents and conditions. Recent studies have highlighted environmentally friendly methods for synthesizing these compounds, which can enhance their applicability in pharmaceutical development . The structural formula for this compound is:

C27H23N2O\text{C}_{27}\text{H}_{23}\text{N}_2\text{O}

This compound features a quinazolinone core substituted with a phenoxy group, which is crucial for its biological activity.

Anticancer Properties

Research indicates that quinazolinone derivatives, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related compounds display potent inhibitory effects on multiple tyrosine kinases such as CDK2, HER2, EGFR, and VEGFR2 . The mechanism of action often involves the inhibition of ATP-binding sites on these kinases, leading to reduced cell proliferation and induction of apoptosis.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF7TBD
2iMCF70.173 ± 0.012
3iA27800.079 ± 0.015

Note: TBD = To Be Determined based on specific studies.

Antimicrobial Activity

Quinazolinones have also been evaluated for their antimicrobial properties. Compounds structurally similar to this compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of hydroxyl or methoxy groups in the structure enhances their interaction with microbial cell membranes.

The biological activity of quinazolinones can be attributed to their ability to modulate key signaling pathways involved in cell growth and survival. For instance, the inhibition of cyclin-dependent kinases (CDKs) disrupts the cell cycle, leading to cell death in cancer cells . Additionally, quinazolinones may exhibit antioxidant properties that contribute to their protective effects against oxidative stress in cells .

Case Studies

Several case studies have highlighted the therapeutic potential of quinazolinones:

  • Case Study on CDK Inhibition : A study demonstrated that derivatives similar to this compound effectively inhibited CDK2 with an IC50 value comparable to established anticancer drugs like imatinib .
  • Antimicrobial Efficacy : Research showed that certain quinazolinone derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their potential use as novel antimicrobial agents .

Properties

CAS No.

88538-78-7

Molecular Formula

C27H20N2O2

Molecular Weight

404.5 g/mol

IUPAC Name

3-[4-(4-methylphenoxy)phenyl]-2-phenylquinazolin-4-one

InChI

InChI=1S/C27H20N2O2/c1-19-11-15-22(16-12-19)31-23-17-13-21(14-18-23)29-26(20-7-3-2-4-8-20)28-25-10-6-5-9-24(25)27(29)30/h2-18H,1H3

InChI Key

KHUQZVXVSUJKOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5

Origin of Product

United States

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